4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride; 98%
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Overview
Description
4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3Cl2F3O2S . It is used as an intermediate in the production of pesticides and dyes .
Synthesis Analysis
This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride consists of a benzene ring substituted with a chloro group, a trifluoromethyl group, and a benzenesulfonyl group . The average mass of the molecule is 279.064 Da and the monoisotopic mass is 277.918274 Da .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Its empirical formula is C7H3Cl2F3O2S and its molecular weight is 279.06 .Scientific Research Applications
Organic Synthesis
4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride: is a valuable reagent in organic synthesis. It acts as a sulfonylating agent, introducing the sulfonyl group into organic molecules. This compound is particularly useful in the synthesis of sulfonamides and sulfonyl fluorides, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to modify the surface properties of various materials. By introducing sulfonyl fluoride groups onto the surface, it can alter the hydrophobicity, which is beneficial for creating water-resistant coatings or modifying the surface energy of polymers .
Peptide Chemistry
The compound finds application in peptide chemistry, where it is used for the modification of amino acids and peptides. The sulfonyl fluoride group can act as a protecting group or be used to modify the side chains of amino acids, thus influencing the structure and function of peptides .
Analytical Chemistry
In analytical chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used as a derivatization agent for the analysis of various compounds by techniques such as gas chromatography or mass spectrometry. It helps in increasing the volatility or stability of the analytes .
Catalysis
This compound can serve as a catalyst or a catalyst precursor in various chemical reactions. Its ability to introduce sulfonyl groups can be harnessed to catalyze transformations that require the transfer of these groups, enhancing reaction efficiency .
Medicinal Chemistry
In medicinal chemistry, the sulfonyl fluoride group is of interest for the development of covalent inhibitors. These inhibitors can form a stable bond with their target enzymes, leading to the development of drugs with prolonged activity .
Environmental Science
The compound’s reactivity with moisture and its potential to release fluoride ions can be utilized in environmental science for the removal of pollutants. It can be part of systems designed to neutralize or decompose hazardous substances .
Polymer Chemistry
Lastly, in polymer chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used to introduce sulfonyl fluoride groups into polymers. This modification can impart unique properties such as flame retardancy or chemical resistance to the polymers .
Safety and Hazards
Contact with this compound can cause severe skin burns and eye damage . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . In case of contact, immediate medical attention is required . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Mechanism of Action
Target of Action
It is known that sulfonyl fluorides can act as electrophilic agents, reacting with nucleophilic sites in biological targets .
Mode of Action
Sulfonyl fluorides, in general, are known to react with nucleophilic amino acids in proteins, such as serine, threonine, and tyrosine residues . This can lead to the modification of these proteins and potentially alter their function.
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRBBYQZMBMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride |
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